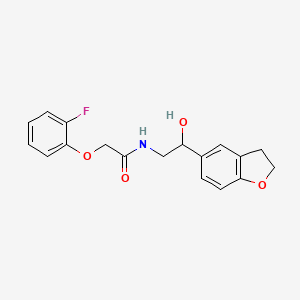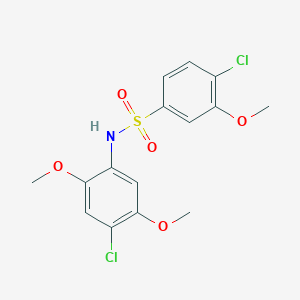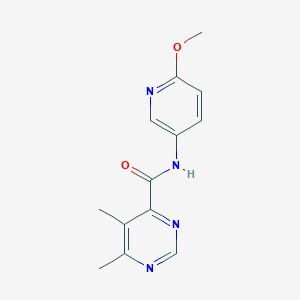
3-Chloro-N-(1-cyanocyclobutyl)-N-cyclopropylpyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-N-(1-cyanocyclobutyl)-N-cyclopropylpyridine-4-carboxamide, also known as CCPA, is a potent and selective adenosine A1 receptor agonist that has been widely used in scientific research.
作用机制
3-Chloro-N-(1-cyanocyclobutyl)-N-cyclopropylpyridine-4-carboxamide acts as an agonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the body. Activation of the adenosine A1 receptor leads to the inhibition of adenylate cyclase and the decrease in cAMP levels. This results in the inhibition of neurotransmitter release, the decrease in neuronal excitability, and the reduction in heart rate and blood pressure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Chloro-N-(1-cyanocyclobutyl)-N-cyclopropylpyridine-4-carboxamide are mainly mediated by the activation of the adenosine A1 receptor. 3-Chloro-N-(1-cyanocyclobutyl)-N-cyclopropylpyridine-4-carboxamide has been shown to induce sleep, reduce heart rate and blood pressure, and inhibit pain perception. It has also been shown to protect against ischemia-reperfusion injury, reduce seizure activity, and improve motor function in Parkinson's disease models.
实验室实验的优点和局限性
One of the advantages of using 3-Chloro-N-(1-cyanocyclobutyl)-N-cyclopropylpyridine-4-carboxamide in lab experiments is its high selectivity and potency for the adenosine A1 receptor. This allows for the specific activation of the receptor without affecting other adenosine receptor subtypes or other neurotransmitter systems. However, 3-Chloro-N-(1-cyanocyclobutyl)-N-cyclopropylpyridine-4-carboxamide has a short half-life and is rapidly metabolized in vivo, which limits its usefulness in long-term experiments.
未来方向
There are several future directions for the research on 3-Chloro-N-(1-cyanocyclobutyl)-N-cyclopropylpyridine-4-carboxamide. One direction is to investigate the potential therapeutic applications of 3-Chloro-N-(1-cyanocyclobutyl)-N-cyclopropylpyridine-4-carboxamide in various diseases, such as epilepsy, Parkinson's disease, and ischemia-reperfusion injury. Another direction is to develop more potent and selective adenosine A1 receptor agonists that have longer half-lives and better pharmacokinetic properties. Finally, the role of adenosine A1 receptor in various physiological processes, such as sleep regulation and cardiovascular function, can be further elucidated using 3-Chloro-N-(1-cyanocyclobutyl)-N-cyclopropylpyridine-4-carboxamide and other adenosine A1 receptor agonists.
合成方法
3-Chloro-N-(1-cyanocyclobutyl)-N-cyclopropylpyridine-4-carboxamide can be synthesized using a multistep process that involves the reaction of 3-chloropyridine-4-carboxylic acid with cyclopropylamine, followed by the reaction of the resulting product with 1-cyanocyclobutane. The final product is obtained by treating the intermediate with thionyl chloride and then with cyclopropylmethylamine.
科学研究应用
3-Chloro-N-(1-cyanocyclobutyl)-N-cyclopropylpyridine-4-carboxamide has been extensively used in scientific research as a tool to investigate the adenosine A1 receptor. It has been used to study the role of adenosine A1 receptor in various physiological processes, such as sleep regulation, cardiovascular function, and pain perception. It has also been used to investigate the potential therapeutic applications of adenosine A1 receptor agonists in various diseases, such as ischemia-reperfusion injury, epilepsy, and Parkinson's disease.
属性
IUPAC Name |
3-chloro-N-(1-cyanocyclobutyl)-N-cyclopropylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c15-12-8-17-7-4-11(12)13(19)18(10-2-3-10)14(9-16)5-1-6-14/h4,7-8,10H,1-3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJHVZADKRGFMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)N(C2CC2)C(=O)C3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-N-(1-cyanocyclobutyl)-N-cyclopropylpyridine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-dimethoxyphenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2856980.png)


![5-bromo-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide](/img/structure/B2856984.png)
![N-[4-[(3-carbazol-9-yl-2-hydroxypropyl)-methylsulfonylamino]phenyl]acetamide](/img/structure/B2856985.png)

![(1-{[3-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-4-yl)methanamine hydrochloride](/img/structure/B2856988.png)
![6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2856989.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(ethylthio)benzamide](/img/structure/B2856991.png)
![Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]benzoate](/img/structure/B2856993.png)


![ethyl 6-ethyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2857000.png)
![3-((2-Methoxyethoxy)carbonyl)-2-methylbenzofuran-5-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2857001.png)